Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester
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Overview
Description
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester is a chemical compound with the molecular formula C11H12BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propyl methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The bromination and nitration of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Major Products Formed
Reduction: Formation of 2-(5-amino-2-nitrophenyl)propyl methyl ester.
Substitution: Formation of 2-(5-hydroxy-2-nitrophenyl)propyl methyl ester or 2-(5-amino-2-nitrophenyl)propyl methyl ester.
Scientific Research Applications
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 4-bromo-2-fluoro-5-nitrophenyl ethyl ester
- Propanoic acid, 2-bromo-, methyl ester
Uniqueness
The presence of both bromine and nitro groups on the phenyl ring makes it a versatile intermediate for various chemical transformations .
Properties
CAS No. |
364736-17-4 |
---|---|
Molecular Formula |
C11H12BrNO5 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
2-(5-bromo-2-nitrophenyl)propyl methyl carbonate |
InChI |
InChI=1S/C11H12BrNO5/c1-7(6-18-11(14)17-2)9-5-8(12)3-4-10(9)13(15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
RLWHWYZXEIBFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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